2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid - 1243101-05-4

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid

Catalog Number: EVT-1459649
CAS Number: 1243101-05-4
Molecular Formula: C9H7NO3S
Molecular Weight: 209.219
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is synthesized from the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride []. This reaction yields 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. Subsequent reaction with acetic anhydride in the presence of a base, like DMF, leads to the formation of prasugrel base. Hydrolysis of prasugrel base under acidic conditions then yields 2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid.

Chemical Reactions Analysis

The primary chemical reaction involving 2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid in the context of prasugrel synthesis is its esterification to form the prodrug. This reaction typically involves reacting the acid with an appropriate alcohol in the presence of a suitable catalyst. Additionally, 2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid undergoes degradation under hydrolytic and oxidative stress conditions []. In acidic and basic media, it degrades to (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid. Under oxidative conditions, it degrades to 2-(2-chlorophenyl)-2-oxoacetic acid and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Mechanism of Action

The mechanism of action of 2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is not discussed in the provided abstracts, as it is not the pharmacologically active compound. The active metabolite of prasugrel, R-138727, exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on platelets, preventing ADP-induced platelet aggregation [].

Applications

The primary application of 2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid in scientific research is its use as a key intermediate in synthesizing prasugrel []. Prasugrel is a vital tool for studying platelet function, thrombosis, and potential antithrombotic therapies. Research utilizing prasugrel investigates its efficacy and safety in treating various cardiovascular diseases, ultimately aiming to improve patient outcomes.

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

  • Compound Description: This group encompasses a series of novel oxazolidinone derivatives featuring a thieno-pyridine ring system (11a–n). These derivatives were synthesized and evaluated for their antimicrobial activity against various Gram-positive bacteria. The study demonstrated that several derivatives, particularly acetyl (11a), methane sulfonamide (11c), and p-toluene sulfonamide (11e), exhibited good antibacterial activity. []
  • Relevance: These compounds share the core thieno[3,2-c]pyridine structure with 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid. The primary difference lies in the presence of the oxazolidinone moiety and various substituents attached to the phenyl ring in the related compounds. This structural similarity suggests potential for similar biological activities and makes them relevant for comparison. [] https://www.semanticscholar.org/paper/1bffb01301f9aa8531c495fb0ec81859a816aa24
  • Compound Description: This series of compounds, derived from 2-[4'-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-biphenyl-2-yl]-4-methylthiazole-5-carboxylic acid (6), were investigated for their antiplatelet activity. They were synthesized using a straightforward methodology and exhibited moderate to good antiplatelet activity in vitro. []

1-(2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives (6a-6p)

  • Compound Description: This study focused on the synthesis and biological evaluation of a new series of 1-(2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (6a-6p) as potential antithrombotic agents. Researchers aimed to improve the activity and gain insights into the structure-activity relationship of these carboxylic acid derivatives. []
  • Relevance: Similar to 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, this series features the thieno[3,2-c]pyridine system. The key difference lies in the incorporation of a 1,2,3-triazole-4-carboxylic acid moiety linked through a 2-(2-chlorophenyl)ethyl chain. This structural similarity provides a basis for comparative analysis of their biological activities and potential applications. [] https://www.semanticscholar.org/paper/659a3e71d82ec32a423c45f2accf85a790178e02

2-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic Acid Derivatives (5a-k)

  • Compound Description: This research explored the synthesis and biological activity of novel 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives (5a-k). These compounds were synthesized via reaction with substituted halo anilines and exhibited moderate to good antimicrobial activity in vitro. []
  • Relevance: The 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives (5a-k) share a common structural motif with 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid: the presence of the thieno[3,2-c]pyridine ring system. Notably, these related compounds possess a 4-methylthiazole-5-carboxylic acid group linked through a (2-chlorophenyl)methyl substituent. This common core structure makes them intriguing for studying potential shared biological activities with 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid. [] https://www.semanticscholar.org/paper/29239b12cfe88805f4493fd481e60b3455ccaeee

S-(+)-Methyl-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate.camsylate

  • Compound Description: This compound is a crystalline form of S-(+)-Methyl-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate.camsylate. This pharmaceutical composition is designed to prevent platelet-related vascular diseases and inhibit thrombus formation. It exhibits enhanced stability, non-hydroscopic properties, and high optical purity, resulting in improved bioavailability. []
  • Relevance: S-(+)-Methyl-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate.camsylate is structurally similar to 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, both containing the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl moiety. The presence of a 2-chlorophenyl group at the alpha position of the acetate group further emphasizes their structural similarity. These shared features make it a relevant related compound for investigation and comparison. [] https://www.semanticscholar.org/paper/c660d66db3c8aa9d6e73b0d4759f362229a2ce3c

N-(3-(4-Chlorophenyl)-2,5-diphenyl-3,3a-dihydro-2H-pyrazolo[3,4-d]thiazol-6(5H)-yl)-2-(6,7-dihydrothieno-[3,2-c]pyridine-5(4H)-yl)acetamide (7a-h)

  • Compound Description: These novel compounds were synthesized and characterized through spectral analysis. In vitro antimicrobial activity screening revealed that several of these compounds, including 6g, 6f, 7g, and 7f, showed better antibacterial activity than the reference standard, Tetracycline, based on their minimum inhibitory concentration (MIC) values. Moreover, compounds 6f, 7f, and 7h demonstrated better antifungal activity against Trichphyton longifusus and Candida glabrata compared to the reference standard, Miconazole. []
  • Relevance: These compounds are structurally related to 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid as they both contain the 6,7-dihydrothieno-[3,2-c]pyridine-5(4H)-yl group. The presence of a pyrazolo[3,4-d]thiazole moiety and various substituted phenyl groups in the related compounds highlights structural variations that might influence their biological activities compared to the target compound. [] https://www.semanticscholar.org/paper/b19d1fb62b17a9f8fc3d2babdb39a3c47c96a139
  • Compound Description: Prasugrel (2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) is a thienopyridine prodrug that requires metabolic activation to exert its antiplatelet effects. Its biotransformation involves hydrolysis to the active metabolite R-138727, which involves the formation of a thiolactone intermediate (R-95913) and subsequent cytochrome P450-mediated oxidation. [, ]
  • Relevance: Prasugrel shares the tetrahydrothieno[3,2-c]pyridine core structure with 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid. Prasugrel is metabolized to a series of compounds that contain the thieno[3,2-c]pyridine structure, making it a relevant compound for comparison in terms of metabolism and potential pharmacological activity. [, ] https://www.semanticscholar.org/paper/dacda0f83a8692157d5dfed0aae65599ae7acfdf, https://www.semanticscholar.org/paper/94b5299740c657dfdec1bbc2a0bbba5959e8ed2e

R-95913

  • Compound Description: R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone) is a key metabolite in the activation pathway of Prasugrel. It is formed by the rapid hydrolysis of prasugrel by carboxylesterases and subsequently undergoes cytochrome P450-mediated oxidation to form the active metabolite R-138727. [, ]
  • Relevance: R-95913, like 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, possesses the thieno[3,2-c]pyridine core. This structural similarity and its role as a key intermediate in the metabolic pathway of Prasugrel make it a highly relevant compound for understanding the structure-activity relationships and potential metabolic pathways of the target compound. [, ] https://www.semanticscholar.org/paper/94b5299740c657dfdec1bbc2a0bbba5959e8ed2e, https://www.semanticscholar.org/paper/7ec9d09cb896152bb99e8b7ed356918a2c5fcd8a
  • Compound Description: R-138727 (2-[1-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid) is the pharmacologically active metabolite of Prasugrel. It acts as a potent antagonist of the P2Y12 receptor, inhibiting platelet aggregation, making it relevant in the context of antithrombotic therapy. [, ]
  • Relevance: This compound is formed from the oxidation of R-95913, a metabolite of Prasugrel, which shares the tetrahydrothieno[3,2-c]pyridine core structure with 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid. Understanding the structural changes during Prasugrel's metabolism to R-138727 provides insights into potential metabolic pathways and structure-activity relationships for the target compound. [, ] https://www.semanticscholar.org/paper/dacda0f83a8692157d5dfed0aae65599ae7acfdf, https://www.semanticscholar.org/paper/c0056bcc56aeace0276ab36fb858586331dfcc0a

(S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl) acetic acid

  • Compound Description: This compound is a degradation product of Clopidogrel Bisulfate, a thienopyridine derivative, and forms under acidic and basic conditions. It plays a crucial role in understanding the stability profile and potential degradation pathways of Clopidogrel Bisulfate. []
  • Relevance: Sharing the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl moiety with the target compound 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, this degradation product presents a relevant structural analog. The presence of a 2-chlorophenyl substituent at the alpha carbon of the acetic acid further strengthens their structural similarity, making it pertinent for comparative analysis and understanding potential degradation pathways of the target compound. [] https://www.semanticscholar.org/paper/49b25aa19c167835b8c659b07511133bc4e057bf
  • Compound Description: This group consists of fourteen novel tetrahydrothienopyridine aromatic ether acid derivatives (4a ~ 4j and 8a ~8d) designed based on the bioisosterism and association principle of drug design. These compounds, synthesized and structurally characterized, exhibited significant anti-platelet aggregation activities in vitro against adenosine diphosphate (ADP) and arachidonic acid (AA). []
  • Relevance: These derivatives belong to the same tetrahydrothienopyridine class as 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid. While they share the core tetrahydrothienopyridine structure, the related compounds feature various aromatic ether acid substituents, allowing exploration of structure-activity relationships and the impact of these modifications on anti-platelet activity compared to the target compound. [] https://www.semanticscholar.org/paper/509ff04d3eee8b93864a1b3778e05d0280ac50d7

5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (4)

  • Compound Description: This compound is a synthetic intermediate in the preparation of prasugrel hydrochloride. It is produced by the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine -2(4H)-one hydrochloride. []
  • Relevance: Similar to 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, compound (4) contains the tetrahydrothieno[3,2-c]pyridine ring system. The presence of a 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl substituent at the 5-position in compound (4) highlights its relevance as a precursor in the synthesis of prasugrel and its potential as a starting point for synthesizing other structurally related compounds. [] https://www.semanticscholar.org/paper/fb7bdfea860ae4744c6e84023f2c63e9e49862b9

Properties

CAS Number

1243101-05-4

Product Name

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid

IUPAC Name

2-(4-oxothieno[3,2-c]pyridin-5-yl)acetic acid

Molecular Formula

C9H7NO3S

Molecular Weight

209.219

InChI

InChI=1S/C9H7NO3S/c11-8(12)5-10-3-1-7-6(9(10)13)2-4-14-7/h1-4H,5H2,(H,11,12)

InChI Key

XFDQPDDFFGWKQR-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)C2=C1SC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.